L-165041

Descripción general

Descripción

L-165041 es un derivado del ácido fenoxiacético que actúa como un agonista potente y selectivo del receptor activado por proliferador de peroxisomas delta (PPARδ). Se conoce por su capacidad para inducir la diferenciación de adipocitos y se ha estudiado por sus posibles aplicaciones terapéuticas en diversas enfermedades, incluidos los trastornos metabólicos y las afecciones cardiovasculares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de L-165041 implica múltiples pasos, comenzando con la preparación de la estructura central del ácido fenoxiacético. Los pasos clave incluyen:

Formación del núcleo del ácido fenoxiacético: Esto implica la reacción de 4-acetil-3-hidroxi-2-propilfenol con acetato de 3-cloropropilo en presencia de una base para formar el compuesto intermedio.

Eterificación: El intermedio se hace reaccionar luego con ácido 4-hidroxifenoxiacético en condiciones básicas para formar el producto final, this compound.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: L-165041 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en alcoholes secundarios.

Sustitución: Los grupos hidroxilo fenólicos pueden sufrir reacciones de sustitución con varios electrófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan electrófilos como haluros de alquilo y cloruros de acilo en condiciones básicas.

Productos principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Alcoholes secundarios.

Sustitución: Derivados de ácido fenoxiacético alquilados o acilados.

Aplicaciones Científicas De Investigación

Role in Angiogenesis

Mechanism of Action:

L-165041 has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. In studies involving human umbilical vein endothelial cells (HUVECs), this compound demonstrated a significant reduction in cell proliferation and migration induced by VEGF. This effect was confirmed through various assays, including the Matrigel plug assay and aortic ring assay, indicating its potential as an antiangiogenic agent independent of PPARδ signaling pathways .

Case Study:

In a study conducted by Jin-Hee Park et al., this compound inhibited angiogenesis in vitro and in vivo, suggesting its therapeutic potential for conditions characterized by pathological angiogenesis, such as cancer and retinopathy .

Impact on Cancer Cells

Cervical Cancer Research:

this compound promotes stabilization of VEGF mRNA in HPV-positive HeLa cells through mechanisms that do not involve PPARβ or p53 pathways. This unique action highlights the compound's potential role in enhancing angiogenesis in cervical cancer, which is crucial for tumor growth and metastasis .

Case Study:

Research indicated that this compound induced expression of various VEGF isoforms in cervical cancer cells, showcasing its dual role in both promoting and regulating angiogenic factors depending on the cellular context .

Cardiovascular Applications

Inhibition of Vascular Smooth Muscle Cell Proliferation:

this compound has been investigated for its effects on vascular smooth muscle cells (VSMCs). It inhibits PDGF-induced proliferation and migration by blocking the G1 to S phase transition of the cell cycle. This inhibition is linked to reduced expression of cyclin D1 and CDK4, making it a candidate for treating cardiovascular diseases such as restenosis and atherosclerosis .

Case Study:

In vivo studies involving Sprague-Dawley rats demonstrated that administration of this compound significantly reduced neointima formation following carotid balloon injury, indicating its potential as a therapeutic agent against vascular remodeling .

Metabolic Effects

Adipocyte Differentiation:

this compound has been shown to induce adipocyte differentiation in NIH-PPARδ cells. This property suggests its relevance in metabolic disorders, particularly those associated with obesity and insulin resistance. The compound raises total cholesterol levels without affecting glucose or triglyceride levels, highlighting its complex role in lipid metabolism .

Case Study:

Studies have indicated that this compound increases uncoupling protein 3 (UCP3) gene expression in muscle cells, which could have implications for energy expenditure and metabolic regulation .

Inflammatory Responses

Inhibition of Inflammatory Markers:

this compound has been reported to inhibit cytokine-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemotactic protein-1 (MCP-1) in endothelial cells. This suggests potential applications in inflammatory diseases where these markers play a critical role .

Summary Table of Applications

Mecanismo De Acción

L-165041 ejerce sus efectos uniéndose al receptor PPARδ, un receptor hormonal nuclear que regula la expresión génica. Al unirse, this compound activa el receptor, lo que lleva a la transcripción de genes diana implicados en el metabolismo lipídico, la inflamación y la diferenciación celular. Esta activación da como resultado diversos efectos fisiológicos, que incluyen perfiles lipídicos mejorados, inflamación reducida y diferenciación de adipocitos mejorada .

Compuestos similares:

GW 501516: Otro agonista de PPARδ, más potente que this compound.

GFT505: Un agonista dual de PPARα/δ con efectos metabólicos más amplios.

MBX-8025: Un agonista selectivo de PPARδ con aplicaciones similares en trastornos metabólicos

Singularidad de this compound: this compound es único debido a su activación selectiva de PPARδ con efectos mínimos sobre otras isoformas de PPAR. Esta selectividad lo convierte en una herramienta valiosa para estudiar las vías específicas de PPARδ y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

GW 501516: Another PPARδ agonist, more potent than L-165041.

GFT505: A dual PPARα/δ agonist with broader metabolic effects.

MBX-8025: A selective PPARδ agonist with similar applications in metabolic disorders

Uniqueness of this compound: this compound is unique due to its selective activation of PPARδ with minimal effects on other PPAR isoforms. This selectivity makes it a valuable tool for studying PPARδ-specific pathways and potential therapeutic applications .

Actividad Biológica

L-165041 is a synthetic compound recognized as a potent agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). With a binding affinity (Ki) of 6 nM, it exhibits over 100-fold selectivity for PPARδ compared to other PPAR subtypes, making it a valuable tool in studying metabolic and neuroprotective mechanisms.

This compound activates PPARδ, a transcription factor that regulates genes involved in lipid metabolism, inflammation, and cell survival. Its activation leads to various biological effects, including:

- Lipid Metabolism : In vivo studies have shown that this compound significantly reduces lipid accumulation in the liver of mouse models, decreasing hepatic triglycerides and cholesterol levels. This is achieved by altering the expression of key genes involved in lipid metabolism, such as increasing lipoprotein lipase and ABCG1 while decreasing PPARγ and pro-inflammatory cytokines like IL-1β and IL-6 .

- Neuroprotection : Research indicates that this compound has neuroprotective properties. In vitro studies demonstrated its ability to reduce cell death in neuronal cell lines exposed to cytotoxic agents. The mechanism involves inhibition of apoptosis pathways, as evidenced by reduced caspase-3 and caspase-7 activities .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other PPAR agonists:

| Compound | PPAR Subtype | Ki (nM) | Key Effects |

|---|---|---|---|

| This compound | PPARδ | 6 | Reduces liver lipid accumulation; neuroprotection |

| GW501516 | PPARδ | 1 | Similar effects on lipid metabolism; anti-inflammatory properties |

| Ciglitazone | PPARγ | 10 | Insulin sensitization; adipogenesis |

| Rosiglitazone | PPARγ | 0.5 | Insulin sensitization; cardiovascular effects |

Study on Lipid Metabolism

In a study involving insulin-resistant db/db mice, this compound was administered to evaluate its effects on lipid profiles. The results indicated:

- A significant reduction in plasma triglycerides and cholesterol levels.

- Gene expression analysis revealed increased hepatic expression of lipoprotein lipase and decreased expression of apolipoprotein B .

Neuroprotective Effects

A series of experiments assessed the neuroprotective effects of this compound in models of cerebral ischemia:

- Cell Viability Assays : SH-SY5Y neuroblastoma cells treated with this compound showed enhanced survival rates when exposed to stressors like thapsigargin and MPP+.

- Mechanistic Insights : The compound inhibited apoptotic pathways, leading to decreased Golgi fragmentation and reduced caspase activity .

Angiogenesis Regulation

Research has also explored the role of this compound in promoting angiogenesis through its effects on Vascular Endothelial Growth Factor (VEGF) expression:

Propiedades

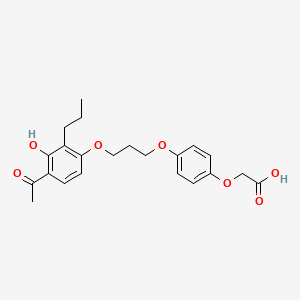

IUPAC Name |

2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O7/c1-3-5-19-20(11-10-18(15(2)23)22(19)26)28-13-4-12-27-16-6-8-17(9-7-16)29-14-21(24)25/h6-11,26H,3-5,12-14H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBVCKCCQCQCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O7 | |

| Record name | L-165041 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/L-165041 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040745 | |

| Record name | 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79558-09-1 | |

| Record name | 2-[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79558-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-(2-propyl-3-hydroxy-4-acetyl)phenoxy)propyloxyphenoxy acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079558091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-165041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RV682Z3FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.